BenchChemオンラインストアへようこそ!

Fmoc-Phe(4-Br)-OH

Opioid Peptide Pharmacology GPCR Ligand Design Structure-Activity Relationship (SAR)

Fmoc-L-4-Bromophenylalanine (CAS 198561-04-5 for L-isomer, 198545-76-5 for D-isomer) is an Fmoc-protected, non-proteinogenic amino acid derivative of L-phenylalanine featuring a para-bromo substituent on the aromatic side chain. With a molecular formula of C24H20BrNO4 and molecular weight of 466.3 g/mol, this compound serves as a specialized building block for solid-phase peptide synthesis (SPPS) and enables the site-specific incorporation of a brominated aromatic residue into peptide sequences.

Molecular Formula C24H20BrNO4
Molecular Weight 466.331
CAS No. 198545-76-5; 198561-04-5
Cat. No. B3006359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Phe(4-Br)-OH
CAS198545-76-5; 198561-04-5
Molecular FormulaC24H20BrNO4
Molecular Weight466.331
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Br)C(=O)O
InChIInChI=1S/C24H20BrNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
InChIKeyTVBAVBWXRDHONF-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-4-Bromophenylalanine (CAS 198561-04-5 / 198545-76-5): Technical Identity and Procurement-Relevant Specifications


Fmoc-L-4-Bromophenylalanine (CAS 198561-04-5 for L-isomer, 198545-76-5 for D-isomer) is an Fmoc-protected, non-proteinogenic amino acid derivative of L-phenylalanine featuring a para-bromo substituent on the aromatic side chain. With a molecular formula of C24H20BrNO4 and molecular weight of 466.3 g/mol, this compound serves as a specialized building block for solid-phase peptide synthesis (SPPS) and enables the site-specific incorporation of a brominated aromatic residue into peptide sequences . Its defining characteristic is the heavy bromine atom, which confers a suite of physicochemical properties—including enhanced polarizability, participation in halogen bonding, and utility as an anomalous scatterer in X-ray crystallography—that fundamentally differentiate it from both non-halogenated phenylalanine derivatives and alternative halogenated analogs .

Why Fmoc-Phe, Fmoc-4-Cl-Phe, or Fmoc-4-I-Phe Cannot Substitute Fmoc-L-4-Bromophenylalanine in Critical Research Applications


The simple replacement of Fmoc-L-4-Bromophenylalanine with non-halogenated Fmoc-Phe or alternative para-halogenated derivatives (Fmoc-4-Cl-Phe, Fmoc-4-I-Phe) is not functionally equivalent. The bromine atom's intermediate polarizability—positioned between chlorine and iodine—governs a delicate balance of non-covalent interaction strength, covalent reactivity, and heavy-atom phasing power that cannot be replicated by other substituents [1]. Specifically, the bromine atom's σ-hole enables halogen bonding with oxygen, nitrogen, and sulfur nucleophiles that directly influences supramolecular organization and hydrogel mechanical integrity in a manner ranked according to halogen polarizability (I > Br > Cl) [2]. Furthermore, the C–Br bond exhibits a distinct reactivity profile in palladium-catalyzed cross-coupling reactions compared to C–I and C–Cl bonds, with bromoarenes offering an optimal compromise between oxidative addition kinetics and functional group tolerance [3]. The quantitative evidence presented in Section 3 substantiates these non-interchangeable properties.

Quantitative Differentiation of Fmoc-L-4-Bromophenylalanine Versus Comparators: Head-to-Head Binding, Supramolecular Ranking, Cross-Coupling Reactivity, and Crystallographic Phasing


Delta-Opioid Receptor (DOR) Binding Affinity and Selectivity: Direct Head-to-Head Comparison of Halogenated Phenylalanine-Containing Cyclic Enkephalin Analogues

In a systematic study of cyclic enkephalin analogues bearing para-halogenated phenylalanine residues, the p-bromophenylalanine-containing peptide (Tyr-c[D-Pen-Gly-Phe(p-Br)-Pen]-Phe-OH) exhibited the highest delta-opioid receptor (DOR) binding potency among all halogenated and unsubstituted variants, with an IC50 of 0.19 nM and a DOR versus mu-opioid receptor (MOR) selectivity ratio of 21,000 [1]. This potency exceeded that of the p-chloro analog and the unsubstituted Phe analog, while the p-iodo analog showed the highest selectivity in this series [1].

Opioid Peptide Pharmacology GPCR Ligand Design Structure-Activity Relationship (SAR)

Halogen Bonding Strength and Hydrogel Mechanical Integrity: Rank-Order Correlation with Halogen Polarizability in Fmoc-Phenylalanine Series

Single-crystal X-ray diffraction analysis of a series of p-halogenated Fmoc-phenylalanine derivatives (Fmoc-Phe(4-X)-OH, where X = H, F, Cl, Br, I) revealed that the occurrence and strength of halogen bonding (R–X···Y interactions) in the solid state directly correlate with the polarizability of the halogen substituent [1]. The bromine derivative participates in robust halogen bonding, and all gelation parameters—including critical gelation concentration and storage modulus—could be ranked according to halogen atom polarizability (I > Br > Cl) [1]. Hydrogels formed from halogen-bonding amino acids displayed the strongest mechanical properties within the series [1].

Supramolecular Chemistry Low-Molecular-Weight Hydrogelators Biomaterials

Suzuki–Miyaura Cross-Coupling Reactivity: Comparative Reaction Rates and Synthetic Utility for Post-Synthetic Peptide Diversification

Fmoc-protected bromophenylalanine serves as an electrophilic partner in non-aqueous Suzuki–Miyaura cross-coupling (SMC) reactions to generate Fmoc-protected biaryl amino acids (Bip derivatives) in good to excellent yields [1]. Aryl bromides, such as Fmoc-L-4-Bromophenylalanine, exhibit an optimal balance of reactivity in palladium-catalyzed cross-couplings: they undergo oxidative addition more readily than aryl chlorides but with greater functional group tolerance than aryl iodides, which can suffer from faster reaction rates that promote undesired side reactions under certain conditions [2]. The Stankovic protocol demonstrates successful SMC of Fmoc-4-bromophenylalanine with diverse aryl boronic acids, enabling direct incorporation of biaryl motifs into peptides without premature Fmoc deprotection [1].

Peptide Diversification Palladium Catalysis Biaryl Amino Acids

Heavy Atom Phasing in X-ray Crystallography: Facilitating Phase Determination via Bromine Anomalous Scattering

The incorporation of p-bromophenylalanine residues into peptides and proteins introduces a heavy atom (Br) that serves as an effective anomalous scatterer for experimental phasing in X-ray crystallography. A calix[6]arene-based template bearing p-bromophenylalanine moieties demonstrated that the bromine atoms not only contributed to high crystallinity but also directly facilitated phasing in X-ray analysis, enabling the resolution of four conformationally distinct structures of the template [1]. Similarly, de novo designed transmembrane metallotransporters incorporating 4-bromophenylalanine have been structurally characterized using single-wavelength anomalous dispersion (SAD) phasing methods [2].

Macromolecular Crystallography De Novo Protein Design Phase Problem

Self-Assembly Propensity Modulation: Class-Level Effects of para-Halogen Substitution on Fmoc-Phenylalanine Hydrogelation

A comparative study of Fmoc-phenylalanine derivatives demonstrated that para-halogenation significantly enhances self-assembly and hydrogelation propensity relative to the non-halogenated parent compound Fmoc-Phe [1]. Among halogenated variants, Fmoc-4-fluoro-phenylalanine exhibited the most efficient gelation, achieving a minimum gelation concentration (MGC) of 0.15 wt% in phosphate-buffered saline (PBS) [1]. While the brominated derivative was not the most efficient gelator in this particular study, the class-level trend establishes that halogenation—including bromination—promotes fibril formation and hydrogel network stabilization through enhanced π-stacking and hydrophobic interactions [1].

Peptide Self-Assembly Supramolecular Gels Biomaterial Design

High-Impact Application Scenarios Where Fmoc-L-4-Bromophenylalanine Delivers Verifiable Performance Advantages


Delta-Opioid Receptor (DOR) Agonist/Antagonist Development

Fmoc-L-4-Bromophenylalanine is the preferred building block for synthesizing cyclic peptide ligands targeting the delta-opioid receptor. As demonstrated in head-to-head binding assays, the p-bromophenylalanine-containing cyclic enkephalin analogue achieved an IC50 of 0.19 nM at DOR with a δ/μ selectivity ratio of 21,000 [1]. This sub-nanomolar potency and exceptional selectivity make the bromo derivative indispensable for medicinal chemistry programs aiming to develop DOR-targeted analgesics devoid of mu-opioid-mediated side effects (respiratory depression, constipation, dependence).

Tunable Peptide-Based Hydrogels for Tissue Engineering and Drug Delivery

For biomaterial scientists engineering self-assembling peptide hydrogels, Fmoc-L-4-Bromophenylalanine enables precise modulation of network mechanical properties through halogen bonding [1]. The bromine atom's intermediate polarizability yields hydrogels with stiffness values positioned between those formed by the softer chloro derivative and the more rigid iodo derivative, following the rank order I > Br > Cl for storage modulus [1]. This tunability is critical when matching scaffold stiffness to specific cell types (e.g., neural progenitor cells require ~0.1–1 kPa; mesenchymal stem cells respond optimally to ~10–30 kPa).

Late-Stage Peptide Diversification via Suzuki–Miyaura Biaryl Formation

Synthetic peptide chemists seeking to introduce biaryl pharmacophores or macrocyclic constraints into peptide sequences should prioritize Fmoc-L-4-Bromophenylalanine as the electrophilic coupling partner. Its C–Br bond undergoes efficient palladium-catalyzed Suzuki–Miyaura cross-coupling with aryl boronic acids under non-aqueous conditions that preserve the base-labile Fmoc group, yielding Fmoc-protected biaryl amino acids in good to excellent yields [2]. This reactivity profile—faster than chloroarenes yet more controlled than iodoarenes—minimizes side reactions and enables one-step access to conformationally constrained peptide libraries.

Experimental Phasing of De Novo Designed Peptides and Small Proteins

Structural biology laboratories engaged in chemical protein synthesis or unnatural amino acid incorporation should utilize Fmoc-L-4-Bromophenylalanine to introduce an intrinsic anomalous scatterer for X-ray crystallographic phasing. Bromine atoms provide sufficient anomalous signal at Cu Kα wavelength (f'' ≈ 1.5 e⁻) to enable single-wavelength anomalous dispersion (SAD) phasing of peptides up to ~30 kDa [3]. This approach circumvents the need for selenomethionine labeling or hazardous heavy-atom soaks, accelerating structure determination of designed binders, membrane protein mimics, and template-assembled synthetic proteins [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Phe(4-Br)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.